1-Isopropoxy-2-propanol, (S)-
Overview
Description
1-Isopropoxy-2-propanol, (S)-, also known as (S)-1-isopropoxypropan-2-ol, is an organic compound with the molecular formula C6H14O2. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-propanol, (S)- can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high selectivity.
Industrial Production Methods: In industrial settings, the production of 1-isopropoxy-2-propanol, (S)- often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-2-propanol, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical conditions involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields primary alcohols.
Substitution: Results in various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
1-Isopropoxy-2-propanol, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of 1-isopropoxy-2-propanol, (S)- involves its interaction with various molecular targets. As a secondary alcohol, it can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1-Isopropoxy-2-propanol, ®-: The enantiomer of 1-isopropoxy-2-propanol, (S)-, with similar chemical properties but different optical activity.
2-Propanol, 1-isopropoxy-: A structural isomer with a different arrangement of atoms.
Propylene glycol monomethyl ether: A related compound with similar solvent properties but different functional groups.
Uniqueness: 1-Isopropoxy-2-propanol, (S)- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific three-dimensional arrangement allows for selective interactions with other chiral molecules, making it a crucial reagent in asymmetric synthesis.
Properties
IUPAC Name |
(2S)-1-propan-2-yloxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJYKBGDDJSRR-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609847-77-0 | |
Record name | 1-Isopropoxy-2-propanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609847770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ISOPROPOXY-2-PROPANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U10AD9I36I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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